molecular formula C15H19N3O2 B8525014 ethyl 3-amino-4-(2-propan-2-ylimidazol-1-yl)benzoate

ethyl 3-amino-4-(2-propan-2-ylimidazol-1-yl)benzoate

Cat. No.: B8525014
M. Wt: 273.33 g/mol
InChI Key: LJHQPONFCGGGKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ethyl 3-amino-4-(2-propan-2-ylimidazol-1-yl)benzoate is a synthetic organic compound that features an imidazole ring, which is a five-membered heterocyclic moiety containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the addition to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis routes that ensure high yield and purity. The process often includes the use of automated reactors and continuous flow systems to optimize reaction conditions and scale-up production efficiently .

Chemical Reactions Analysis

Types of Reactions

ethyl 3-amino-4-(2-propan-2-ylimidazol-1-yl)benzoate undergoes various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form N-oxides.

    Reduction: Reduction reactions can target the nitro or carbonyl groups if present.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring yields N-oxides, while substitution reactions can introduce various alkyl or acyl groups .

Scientific Research Applications

ethyl 3-amino-4-(2-propan-2-ylimidazol-1-yl)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 3-amino-4-(2-isopropyl-1H-imidazol-1-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with active site residues, thereby modulating the activity of the target protein. This interaction can lead to inhibition or activation of the target, depending on the context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ethyl 3-amino-4-(2-propan-2-ylimidazol-1-yl)benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C15H19N3O2

Molecular Weight

273.33 g/mol

IUPAC Name

ethyl 3-amino-4-(2-propan-2-ylimidazol-1-yl)benzoate

InChI

InChI=1S/C15H19N3O2/c1-4-20-15(19)11-5-6-13(12(16)9-11)18-8-7-17-14(18)10(2)3/h5-10H,4,16H2,1-3H3

InChI Key

LJHQPONFCGGGKZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)N2C=CN=C2C(C)C)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of ethyl 4-(2-isopropyl-1H-imidazol-1-yl)-3-nitrobenzoate as synthesized in above Production Example 9, 4.94 g, methanol 150 mL and 10% palladium carbon 500 mg was stirred for 16 hours in hydrogen atmosphere. After removing the insoluble matter by filtration, the solvent was distilled off to provide 4.12 g of the title compound.
Name
ethyl 4-(2-isopropyl-1H-imidazol-1-yl)-3-nitrobenzoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two
Name
palladium carbon
Quantity
500 mg
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.